2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine
Description
2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring substituted with a thiazole moiety
Properties
Molecular Formula |
C17H22N2OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C17H22N2OS/c1-12-6-4-5-7-16(12)17-18-15(11-21-17)10-19-8-13(2)20-14(3)9-19/h4-7,11,13-14H,8-10H2,1-3H3 |
InChI Key |
DWKWOUORGYJLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the morpholine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to a range of biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the thiazole moiety.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit diverse biological activities.
Uniqueness
What sets 2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine apart is its unique combination of the morpholine and thiazole rings. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
